molecular formula C12H18Cl2N4 B2416341 (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride CAS No. 1371098-89-3

(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride

Cat. No. B2416341
CAS RN: 1371098-89-3
M. Wt: 289.2
InChI Key: TYOQRVAPGIZLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in disease progression. This compound has been shown to have potent antiviral and anticancer activity in preclinical studies.
Biochemical and Physiological Effects:
(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the replication of certain viruses, including influenza and HIV, by targeting specific viral proteins. Additionally, this compound has been shown to induce cell death in cancer cells by inhibiting specific enzymes involved in cell survival.

Advantages and Limitations for Lab Experiments

The use of (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride in lab experiments has several advantages and limitations. One advantage is its potent activity against various diseases, making it a potential drug candidate. However, its mechanism of action is not fully understood, which limits its use in certain experiments. Additionally, this compound is not readily available commercially, which can hinder its use in research.

Future Directions

For research include further investigation of its mechanism of action and potential drug development.

Synthesis Methods

The synthesis of (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride involves a multi-step process. The starting material is adamantane, which undergoes a series of reactions including chlorination, reduction, and triazole formation to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. It has been explored as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and neurological disorders. Additionally, this compound has been used as a probe in biochemical studies to investigate the function of specific proteins and enzymes.

properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)adamantan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4.ClH/c13-10-15-7-17(16-10)12-4-8-1-9(5-12)3-11(14,2-8)6-12;/h7-9H,1-6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOQRVAPGIZLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride

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